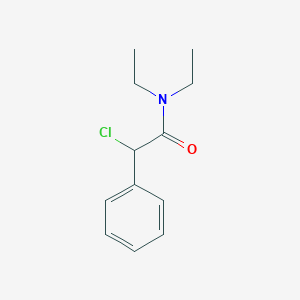

2-chloro-N,N-diethyl-2-phenylacetamide

Overview

Description

2-chloro-N,N-diethyl-2-phenylacetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is a chlorinated amide derivative of phenylacetamide and is known for its various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N,N-diethyl-2-phenylacetamide is ergosterol present on the fungal plasma membrane . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .

Mode of Action

This compound interacts with ergosterol, likely binding to it . This interaction may disrupt the integrity of the fungal cell membrane, leading to cell death . Additionally, the compound may inhibit DNA synthesis by inhibiting thymidylate synthase .

Biochemical Pathways

The compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane, affecting various biochemical pathways within the cell . The inhibition of thymidylate synthase can disrupt DNA synthesis, further affecting the cell’s ability to replicate and survive .

Result of Action

The binding of this compound to ergosterol and the potential inhibition of thymidylate synthase result in the disruption of the fungal cell membrane and inhibition of DNA synthesis . These actions lead to cell death, demonstrating the compound’s antifungal potential .

Biochemical Analysis

Biochemical Properties

2-chloro-N,N-diethyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby affecting various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular functions, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through dealkylation and hydrolysis, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its impact on cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern influences the compound’s effectiveness and its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N,N-diethyl-2-phenylacetamide can be synthesized through the reaction of N,N-diethyl-2-phenylacetamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane . The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-2-phenylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-diethyl-2-phenylacetamide and hydrochloric acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Substituted amides, thiolamides, or alkoxyamides.

Hydrolysis: N,N-diethyl-2-phenylacetamide and hydrochloric acid.

Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-chloro-N,N-diethyl-2-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1024 µg/mL. Notably, it inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilms, indicating its potential as a therapeutic agent against resistant fungal infections .

Insect Repellents

Compounds similar to DEPA are utilized in developing insect repellents. The structural framework of DEPA allows for modifications that can enhance efficacy against various pests, contributing to agricultural pest management strategies .

Herbicides

Research indicates that derivatives of carboxamides, including those based on the structure of DEPA, can exhibit herbicidal properties. This application is vital for developing environmentally friendly herbicides that can replace more toxic options currently in use .

Synthesis and Production

The synthesis of this compound involves several methods, including:

- Single-Pot Synthesis : A process involving the reaction of phenyl acetic acid with N,N-diethyl carbamoyl chloride in the presence of catalysts like triethylamine. This method is noted for its efficiency and reduced environmental impact compared to traditional methods using thionyl chloride .

| Synthesis Method | Key Steps | Advantages |

|---|---|---|

| Single-Pot Synthesis | Reaction with phenyl acetic acid | Energy-efficient, reduced waste |

| Traditional Method | Use of thionyl chloride | Higher by-product generation |

Toxicological Studies

While the therapeutic potential is promising, understanding the toxicological profile of this compound is crucial. Preliminary studies suggest moderate toxicity levels; however, further research is necessary to establish safety parameters for human use and environmental impact.

Comparison with Similar Compounds

Similar Compounds

N,N-diethyl-2-phenylacetamide: A non-chlorinated analog with similar chemical properties but different reactivity.

2-chloro-N-phenylacetamide: A structurally related compound with a single ethyl group, exhibiting different biological activities.

Uniqueness

2-chloro-N,N-diethyl-2-phenylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its chlorinated amide group enhances its nucleophilicity and potential for various chemical transformations, making it a valuable compound in research and industrial applications.

Biological Activity

2-Chloro-N,N-diethyl-2-phenylacetamide (C₁₂H₁₆ClNO) is an organic compound known for its significant biological activity, particularly in antifungal applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- CAS Number : 65117-31-9

The primary target of this compound is ergosterol , a key component of fungal cell membranes. The interaction with ergosterol disrupts the integrity of the fungal cell membrane, leading to impaired cellular functions and ultimately cell death. This compound may also inhibit thymidylate synthase , affecting DNA synthesis in fungi.

Biochemical Pathways

The compound's interaction with ergosterol and enzymes involved in metabolic pathways modulates their activity, thereby influencing cellular metabolism and gene expression. This modulation can lead to changes in cellular signaling pathways and metabolic processes.

Research Findings

Recent studies have highlighted the antifungal potential of this compound against various strains of Candida albicans and Candida parapsilosis , particularly those resistant to fluconazole. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1024 µg/mL.

- The compound inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilm .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antifungal Activity |

|---|---|---|

| This compound | Structure | Significant against fluconazole-resistant strains |

| N,N-Diethyl-2-Phenylacetamide | Structure | Lower reactivity, no chlorination |

| 2-Chloro-N-Phenylacetamide | Structure | Different biological activities |

Case Studies

-

In Vitro Study on Antifungal Resistance :

A study evaluated the efficacy of this compound against fluconazole-resistant strains of Candida. The results indicated that the compound effectively inhibited both planktonic cells and biofilms, showcasing its potential as an alternative antifungal agent in clinical settings . -

Mechanism Exploration :

Further research is needed to elucidate the precise mechanisms through which this compound exerts its antifungal effects. Initial findings suggest that it does not bind directly to ergosterol but may affect other cellular targets within the fungal cells .

Properties

IUPAC Name |

2-chloro-N,N-diethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCSCGPEXJYFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407108 | |

| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65117-31-9 | |

| Record name | α-Chloro-N,N-diethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65117-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.